![molecular formula C21H23N3O6S B3438998 3-[4-(3,4,5-trimethoxybenzoyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B3438998.png)
3-[4-(3,4,5-trimethoxybenzoyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide
Overview
Description
3-[4-(3,4,5-trimethoxybenzoyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide is a chemical compound that belongs to the class of benzisothiazoles. It has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of 3-[4-(3,4,5-trimethoxybenzoyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide involves the inhibition of various signaling pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell growth and survival. It also inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Moreover, it has been shown to activate the Nrf2/ARE pathway, which is involved in the protection against oxidative stress and inflammation.
Biochemical and Physiological Effects:
3-[4-(3,4,5-trimethoxybenzoyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been shown to protect against oxidative stress and inflammation by activating the Nrf2/ARE pathway.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[4-(3,4,5-trimethoxybenzoyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide in lab experiments include its potential therapeutic applications in various diseases, its ability to inhibit cancer cell growth and induce apoptosis, and its anti-inflammatory properties. However, the limitations include the need for further studies to determine its efficacy and safety in humans, and the need for optimization of its synthesis method for large-scale production.
Future Directions
There are several future directions for the study of 3-[4-(3,4,5-trimethoxybenzoyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide. These include:
1. Further studies to determine its efficacy and safety in humans.
2. Optimization of its synthesis method for large-scale production.
3. Development of analogs with improved efficacy and safety profiles.
4. Investigation of its potential therapeutic applications in other diseases.
5. Combination therapy with other drugs for improved efficacy.
6. Study of its mechanism of action in more detail.
7. Investigation of its pharmacokinetic and pharmacodynamic properties.
Conclusion:
3-[4-(3,4,5-trimethoxybenzoyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide is a chemical compound that has been studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer properties, anti-inflammatory properties, and neuroprotective effects. The mechanism of action involves the inhibition of various signaling pathways involved in cancer cell growth and inflammation. The advantages of using this compound in lab experiments include its potential therapeutic applications, while the limitations include the need for further studies to determine its efficacy and safety in humans. There are several future directions for the study of this compound, including further studies to determine its efficacy and safety in humans, optimization of its synthesis method, and investigation of its potential therapeutic applications in other diseases.
Scientific Research Applications
3-[4-(3,4,5-trimethoxybenzoyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide has been studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been studied for its potential neuroprotective effects in neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6S/c1-28-16-12-14(13-17(29-2)19(16)30-3)21(25)24-10-8-23(9-11-24)20-15-6-4-5-7-18(15)31(26,27)22-20/h4-7,12-13H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REITUVNMPJANOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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